

# An In-depth Technical Guide to the Properties and Isomers of C<sub>4</sub>H<sub>10</sub>O<sub>3</sub>

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## Compound of Interest

Compound Name: *3-Methoxy-1,2-propanediol*

Cat. No.: B053666

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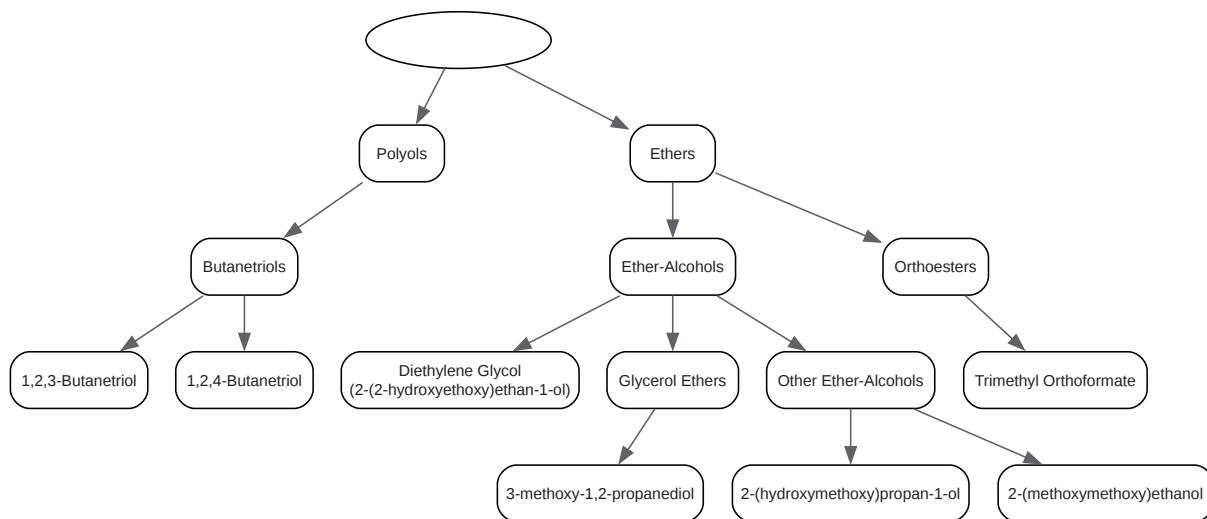
The molecular formula C<sub>4</sub>H<sub>10</sub>O<sub>3</sub> represents a diverse group of isomeric compounds that, despite sharing the same atomic composition, exhibit a wide range of physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the key isomers of C<sub>4</sub>H<sub>10</sub>O<sub>3</sub>, their properties, experimental protocols for their synthesis and analysis, and their relevance in scientific research and drug development.

## Isomers of C<sub>4</sub>H<sub>10</sub>O<sub>3</sub>

The structural isomers of C<sub>4</sub>H<sub>10</sub>O<sub>3</sub> can be broadly categorized into polyols (containing multiple hydroxyl groups) and ethers (containing one or more ether linkages). The key isomers include:

- Butanetriols: These are four-carbon chains with three hydroxyl groups. The primary isomers are 1,2,3-Butanetriol and 1,2,4-Butanetriol.
- Diethylene Glycol (DEG): An ether-alcohol with the structure 2-(2-hydroxyethoxy)ethan-1-ol.
- Orthoesters: Trimethyl orthoformate is a prominent example with the formula HC(OCH<sub>3</sub>)<sub>3</sub>.
- Glycerol Ethers: These are derivatives of glycerol where one or more hydroxyl groups are replaced by an ether group. Examples include **3-methoxy-1,2-propanediol**.
- Other Ether-Alcohols: This category includes isomers like 2-(hydroxymethoxy)propan-1-ol and 2-(methoxymethoxy)ethanol.

Below is a graphical representation of the classification of major C<sub>4</sub>H<sub>10</sub>O<sub>3</sub> isomers.



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### Classification of Major C<sub>4</sub>H<sub>10</sub>O<sub>3</sub> Isomers

## Physicochemical Properties

The structural differences among the isomers of C<sub>4</sub>H<sub>10</sub>O<sub>3</sub> lead to significant variations in their physical and chemical properties. These properties are crucial for their application in various fields, including as solvents, chemical intermediates, and in formulations.

Isomer	CAS Number	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 20°C)	Solubility in Water
1,2,3-Butanetriol	4435-50-1	106.12	175-180 (at 14 mmHg)	-	1.174	Miscible
1,2,4-Butanetriol	3068-00-6	106.12	190-191 (at 18 mmHg)	-	1.185 (at 25°C)	Miscible
Diethylene Glycol	111-46-6	106.12	244-245	-10.45	1.118	Miscible[1]
Trimethyl Orthoformate	149-73-5	106.12	101-102	-53	0.97	Decomposes
3-Methoxy-1,2-propanedio	623-39-2	106.12	220	-	1.114 (at 25°C)	Very soluble
2-(Methoxymethoxy)ethanol	4484-61-1	106.12	156-158	-	0.998	Soluble
2-(Hydroxymethoxy)propan-1-ol	-	106.12	-	-	-	-

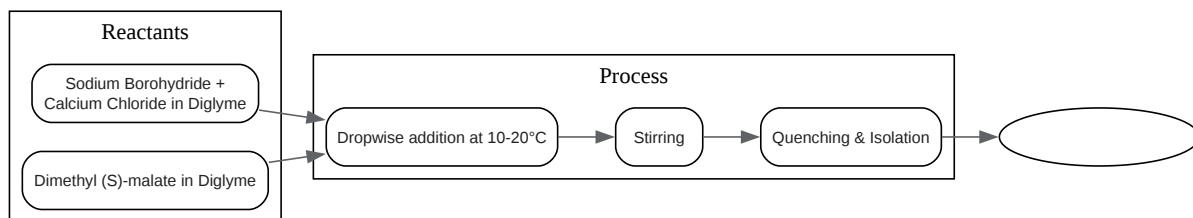
## Experimental Protocols

### Synthesis

A common method for the synthesis of 1,2,4-butanetriol involves the reduction of malic acid esters.

Protocol:

- A solution of dimethyl (S)-malate (0.20 mol) in 100 mL of diglyme is prepared.
- In a separate flask, a solution containing a reducing agent mixture is prepared by adding sodium borohydride (0.40 mol) and calcium chloride (0.10 mol) to 200 mL of diglyme and stirring for 12 hours.
- The dimethyl (S)-malate solution is added dropwise to the reducing agent mixture while maintaining the temperature between 10°C and 20°C.
- The reaction mixture is stirred for an additional period.
- The reaction is quenched, and the product is isolated and purified to yield (S)-1,2,4-butanetriol.



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### Synthesis of (S)-1,2,4-Butanetriol

Diethylene glycol is commercially produced by the partial hydrolysis of ethylene oxide.

#### Protocol:

- Ethylene oxide is reacted with water under elevated temperature and pressure.
- The reaction produces a mixture of ethylene glycol, diethylene glycol, and higher polyethylene glycols.

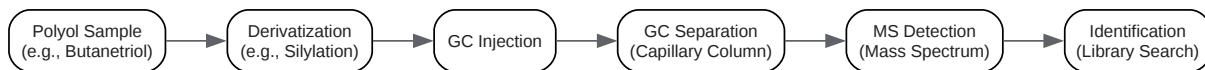
- The products are separated by fractional distillation under vacuum to isolate diethylene glycol.

## Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including polyols like butanetriols.

Protocol:

- Sample Preparation (Derivatization): To increase volatility, the hydroxyl groups of the polyols are typically derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
- GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column). The oven temperature is programmed to ramp up to achieve separation of the different isomers.
- MS Detection: The separated compounds are introduced into a mass spectrometer. The mass spectrum of each compound, showing its fragmentation pattern, is recorded.
- Identification: The obtained mass spectra are compared with a library of known spectra (e.g., NIST library) for identification.



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GC-MS Analysis Workflow for Polyols

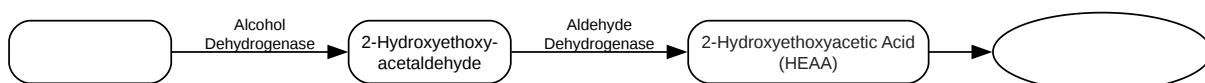
## Biological Activity and Drug Development Relevance

The biological effects of C<sub>4</sub>H<sub>10</sub>O<sub>3</sub> isomers are of significant interest to researchers and drug development professionals.

## Diethylene Glycol (DEG)

Toxicology: Diethylene glycol is known for its nephrotoxicity and neurotoxicity.<sup>[2][3]</sup> Ingestion can lead to acute kidney injury and delayed neurological damage.<sup>[2][4]</sup> The toxicity is primarily attributed to its metabolite, 2-hydroxyethoxyacetic acid (HEAA).<sup>[5]</sup>

Mechanism of Toxicity: DEG is metabolized in the liver by alcohol dehydrogenase and aldehyde dehydrogenase.<sup>[2][6][7]</sup> The accumulation of its acidic metabolites leads to metabolic acidosis and cellular damage, particularly in the kidneys.<sup>[7]</sup>



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Metabolic Pathway and Toxicity of Diethylene Glycol

## Glycerol Ethers

Certain glycerol ethers have shown interesting biological activities. For instance, some have been investigated for their potential as activators for herbicides, fungicides, and insecticides.<sup>[8]</sup> Ether lipids, which are structurally related to glycerol ethers, have demonstrated anti-tumor properties by inducing apoptosis.<sup>[9]</sup> Alkyl glycerol ethers are also precursors to biologically active molecules like plasmalogens and platelet-activating factor (PAF), which are involved in various physiological processes, including immune response and neuronal function.<sup>[5]</sup>

## Butanetriols

1,2,4-Butanetriol is a precursor in the synthesis of 1,2,4-butanetriol trinitrate (BTTN), an energetic plasticizer used in propellants.<sup>[10]</sup> In the pharmaceutical industry, chiral butanetriols are valuable building blocks for the synthesis of various drugs.

## Conclusion

The isomers of C<sub>4</sub>H<sub>10</sub>O<sub>3</sub> represent a versatile class of compounds with a broad spectrum of properties and applications. While some, like diethylene glycol, are primarily of interest due to their toxicity, others, such as butanetriols and glycerol ethers, hold promise as valuable

intermediates in the synthesis of pharmaceuticals and other bioactive molecules. A thorough understanding of their individual properties, synthesis, and biological effects is crucial for their safe and effective utilization in research and development. This guide provides a foundational overview to aid scientists and professionals in navigating the complexities of this isomeric group.

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